

Pseudoerythromycin A enol ether CAS number and molecular formula

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Compound of Interest

Compound Name: *Pseudoerythromycin A enol ether*

Cat. No.: B020616

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In-Depth Technical Guide to Pseudoerythromycin A Enol Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pseudoerythromycin A enol ether**, a significant degradation product and derivative of the macrolide antibiotic Erythromycin A. This document details its chemical properties, formation, and biological activities, with a focus on its potential immunomodulatory effects.

Core Compound Data

Pseudoerythromycin A enol ether, also known by its synonym LY267108, is a semi-synthetic macrolide derivative. While devoid of antibacterial activity, it serves as an important analytical standard for stability studies of Erythromycin A and has demonstrated interesting biological properties.

Property	Value	Source
CAS Number	105882-69-7	
Molecular Formula	C ₃₇ H ₆₅ NO ₁₂	
Molecular Weight	715.91 g/mol	
Appearance	White solid	
Purity	≥98%	
Solubility	Soluble in ethanol, methanol, DMF, and DMSO.	
Storage	-20°C	

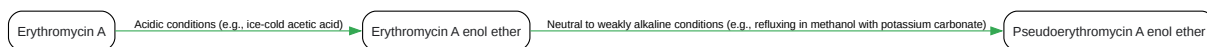
Formation and Synthesis

Pseudoerythromycin A enol ether is primarily known as a degradation product of Erythromycin A that forms under neutral to weakly alkaline conditions. This process involves a complex internal rearrangement. The formation also occurs as a base-catalyzed degradation product.

A synthetic pathway has been described, starting from Erythromycin A.

Logical Relationship: Formation from Erythromycin A

The formation of **Pseudoerythromycin A enol ether** from Erythromycin A is a multi-step process. The key steps involve the formation of an enol ether intermediate from Erythromycin A, which then undergoes transactonization.



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Caption: Formation pathway of **Pseudoerythromycin A enol ether** from Erythromycin A.

Experimental Protocols

While detailed, step-by-step protocols from the primary literature are not fully available in the public domain, the following outlines are based on referenced methods.

Synthesis of Pseudoerythromycin A enol ether

The synthesis is a two-step process from Erythromycin A, as described in patent literature.

Step 1: Formation of Erythromycin A enol ether

- Reactants: Erythromycin A, ice-cold acetic acid.
- Procedure: Erythromycin A is treated with ice-cold acetic acid. This procedure is referenced from publications by Kibwage, I. O., et al. (J. Org. Chem., 1987) and Kirst, H. A., et al. (J. Org. Chem., 1987).
- Product: Erythromycin A enol ether.

Step 2: Formation of Pseudoerythromycin A enol ether

- Reactants: Erythromycin A enol ether, methanol, potassium carbonate.
- Procedure: The Erythromycin A enol ether is refluxed in methanol with heating in the presence of potassium carbonate.
- Product: **Pseudoerythromycin A enol ether**.

Monocyte to Macrophage Differentiation Assay

Pseudoerythromycin A enol ether has been shown to promote the differentiation of monocytes into macrophages. The following is a generalized protocol for assessing this activity, based on common practices for in vitro monocyte differentiation.

- Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. CD14⁺ monocytes are then purified from the PBMCs.
- Culture Conditions:

- Monocytes are seeded in a suitable culture vessel (e.g., 24-well plate) at a density of approximately 1×10^6 cells/mL in RPMI complete medium (containing 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).
- Cells are incubated at 37°C in a 5% CO₂ atmosphere.
- Treatment:
 - **Pseudoerythromycin A enol ether** is added to the culture medium at the desired concentration (a concentration of 10 µM has been cited to be effective).
 - Control cultures without the addition of **Pseudoerythromycin A enol ether** are maintained in parallel.
- Differentiation Period: The cells are cultured for a period of 7 to 10 days to allow for differentiation into macrophages.
- Assessment of Differentiation:
 - Morphology: Changes in cell morphology, such as increased size and adherence, are observed using light microscopy.
 - Surface Marker Expression: The expression of macrophage-specific surface markers, such as CD71, is analyzed by flow cytometry.
 - Functional Assays: Differentiated macrophages can be further assessed for functional characteristics like phagocytic activity.

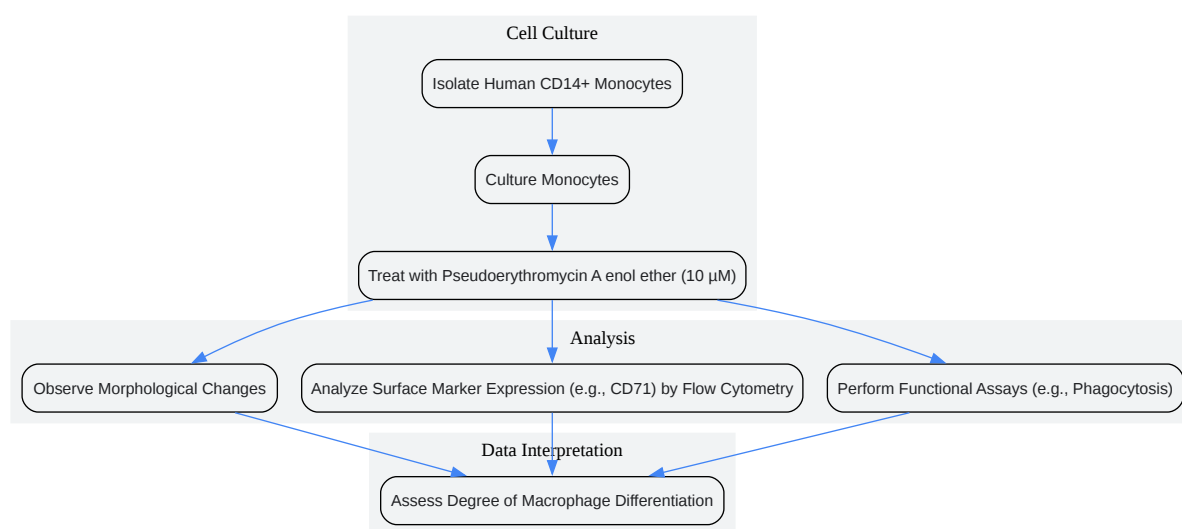
Biological Activity and Signaling Pathways

Pseudoerythromycin A enol ether lacks antibacterial activity but exhibits immunomodulatory properties.

Promotion of Monocyte to Macrophage Differentiation

A key reported biological activity is the promotion of monocyte differentiation into macrophages. This effect suggests a potential role in modulating immune responses. The differentiation is associated with the expression of macrophage activation markers like CD71.

The precise signaling pathway through which **Pseudoerythromycin A enol ether** induces this differentiation is not yet fully elucidated in the available literature. A hypothetical workflow for investigating this activity is presented below.



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